2-Bromo-1-methyl-4-(methylsulfonyl)benzene
Description
Properties
IUPAC Name |
2-bromo-1-methyl-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRSBUZFXFIKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682096 | |
| Record name | 2-Bromo-4-(methanesulfonyl)-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702672-96-6 | |
| Record name | 2-Bromo-4-(methanesulfonyl)-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl Methyl Sulfone Route: The phenyl methyl sulfone is reacted with bromide under alkaline conditions to obtain 4-Bromophenyl methyl sulfone.
Phenylsulfonyl Bromide Route: Phenylsulfonyl bromide reacts with methanol, and then 4-Bromophenyl methyl sulfone is obtained by reduction.
Industrial Production Methods
The industrial production of 2-Bromo-1-methyl-4-(methylsulfonyl)benzene typically involves large-scale synthesis using the above-mentioned routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2-Bromo-1-methyl-4-(methylsulfonyl)benzene can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the bromine atom.
Coupling Reactions: This compound can participate in coupling reactions, such as the Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Copper(I) Iodide: Used in the coupling reaction with benzene sulfonamide to form N-aryl sulfonamide.
Palladium Catalysts: Commonly used in Suzuki coupling reactions.
Major Products
N-Aryl Sulfonamide: Formed from the coupling reaction with benzene sulfonamide.
Biaryl Compounds: Formed from Suzuki coupling reactions.
Scientific Research Applications
2-Bromo-1-methyl-4-(methylsulfonyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the formation of biaryl compounds and sulfonamides.
Biology: Used in the synthesis of biologically active molecules for research purposes.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methyl-4-(methylsulfonyl)benzene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom serves as a leaving group, facilitating substitution reactions, while the methylsulfonyl group acts as an electron-withdrawing group, stabilizing the intermediate species formed during reactions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Bromo-1-methyl-4-(methylsulfonyl)benzene
- CAS No.: 702672-96-6
- Molecular Formula : C₈H₉BrO₂S
- Molecular Weight : 249.12 g/mol
- Storage : Sealed in dry, room temperature .
Structural Features :
This compound features a bromine atom at position 2, a methyl group at position 1, and a methylsulfonyl group at position 4 on the benzene ring. The sulfonyl group is electron-withdrawing, influencing reactivity and stability .
Applications :
Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity .
Structural Isomers and Positional Variants
Positional Isomers
4-Bromo-1-methyl-2-(methylsulfonyl)benzene (CAS 254887-17-7)
- Similarity Score : 0.88
- Key Difference : Bromine and sulfonyl groups swap positions (Br at position 4, sulfonyl at position 2).
- Impact : Altered electronic effects; meta-directing sulfonyl group may change regioselectivity in electrophilic substitution reactions.
4-Bromo-2-methyl-1-(methylsulfonyl)benzene (CAS 99768-21-5)
- Similarity Score : 0.84
- Key Difference : Methyl group at position 2 and sulfonyl at position 1.
- Reactivity : Steric hindrance near the sulfonyl group may reduce nucleophilic attack efficiency.
Functional Group Variations
1-Bromo-4-(methylsulfonyl)benzene (CAS 3466-32-8)
- Key Difference : Lacks the methyl group at position 1.
- Impact : Reduced steric bulk may enhance solubility and reaction rates in cross-coupling reactions .
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene
- Key Difference : Trifluoromethyl group replaces methyl at position 3.
- Impact : Enhanced electron-withdrawing effects due to -CF₃, increasing stability but reducing nucleophilic substitution rates .
Physicochemical Properties
Biological Activity
2-Bromo-1-methyl-4-(methylsulfonyl)benzene, also known as a sulfonyl-substituted aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and a methylsulfonyl group attached to a benzene ring, which influences its reactivity and biological interactions. Its molecular formula is C₇H₈BrO₂S, with a molecular weight of approximately 239.10 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below are key findings from recent studies:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several sulfonyl compounds, including this compound. The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 μg/mL. Comparative data are summarized in Table 1.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Kanamycin | 16 | Staphylococcus aureus |
| Chloramphenicol | 8 | Escherichia coli |
Anticancer Activity
In vitro studies on lung cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis. The mechanism involves the disruption of cell signaling pathways associated with cancer progression, particularly those involving ERK and Src kinases . The compound's cytotoxic effects were quantified using IC50 values, which ranged from 15 to 25 μM across different cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of the sulfonyl group contributes to the compound's ability to scavenge free radicals, which is crucial in reducing oxidative stress in cells.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, thus exerting its antimicrobial effects.
- Signal Transduction Modulation : By influencing pathways such as ERK and Src signaling, the compound affects cellular processes like migration and invasion in cancer cells .
Case Studies
Several case studies have highlighted the compound's potential:
- Case Study 1 : In a controlled laboratory setting, researchers treated lung cancer cells with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
- Case Study 2 : A comparative study assessed the antibacterial properties of the compound against standard antibiotics. The results showed that while it was less potent than some antibiotics, it exhibited synergistic effects when combined with them, enhancing overall antibacterial efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
